Unique Furan-2-yl Thiazole Substitution vs. Dimethylcarbamoyl-methylthiazole Analogue (CAS 1226440-71-6)
The target compound carries a 4-(furan-2-yl) substituent on the thiazole ring. The closest commercially catalogued analogue, CAS 1226440-71-6, instead bears a 5-(dimethylcarbamoyl)-4-methyl substitution pattern on the thiazole ring . The furan-2-yl group provides an electron-rich, π-excessive heterocycle that participates in distinct π-stacking and hydrogen-bonding interactions compared to the electron-withdrawing dimethylcarbamoyl group, while also reducing the number of hydrogen bond donors (HBD = 1 for target vs. HBD = 1 for comparator) but altering the hydrogen bond acceptor count (HBA = 8 vs. HBA = 8) and topological polar surface area (TPSA) due to the furan oxygen lone pairs [1].
| Evidence Dimension | Thiazole C4/C5 Substitution Pattern and Physicochemical Descriptors |
|---|---|
| Target Compound Data | 4-(furan-2-yl)thiazol-2-amine tail; MF = C15H8N6O3S; MW = 340.32 g/mol; ClogP estimated 2.1–3.8 for furan-thiazole hybrids [1] |
| Comparator Or Baseline | N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1226440-71-6); MF = C14H13N7O3S; MW = 359.37 g/mol |
| Quantified Difference | ΔMW = −19.05 g/mol (target lighter); substitution difference involves furan vs. dimethylcarbamoyl/methyl; furan contributes an additional aromatic ring capable of π–π interactions absent in the aliphatic dimethylcarbamoyl analogue |
| Conditions | Calculated from molecular formulae and structural comparison; no direct head-to-head biological assay data available |
Why This Matters
For procurement decisions, the furan-2-yl group offers a distinct electronic and steric profile that may translate into different target selectivity, solubility, and metabolic stability compared to the dimethylcarbamoyl analogue, making the target compound the preferred choice for any screening program requiring a furan-containing thiazole pharmacophore.
- [1] Kuujia. 5-(Furan-2-yl)thiazole: balanced lipophilicity (LogP range: 2.1–3.8) facilitating cell membrane penetration. CAS 1797020-63-3. View Source
